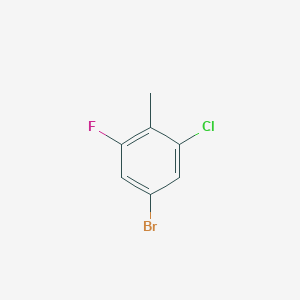

5-Bromo-1-chloro-3-fluoro-2-methylbenzene

Overview

Description

5-Bromo-1-chloro-3-fluoro-2-methylbenzene is a chemical compound with the molecular formula C7H5BrClF . It is used in scientific research and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene consists of a benzene ring substituted with bromo, chloro, fluoro, and methyl groups. The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis

5-Bromo-1-chloro-3-fluoro-2-methylbenzene is a liquid at room temperature . Its molecular weight is 223.47 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not provided in the search results.Scientific Research Applications

Halogenation and SNAr Reactions

5-Bromo-1-chloro-3-fluoro-2-methylbenzene's role in halogenation and nucleophilic aromatic substitution (SNAr) reactions is significant. Research demonstrates how steric and electronic effects influence SNAr reactions in various solvents, providing valuable insights into reaction mechanisms involving halogenated compounds like 5-Bromo-1-chloro-3-fluoro-2-methylbenzene (Onyido & Hirst, 1991).

Electrochemical Fluorination

Studies on electrochemical fluorination of aromatic compounds, including those similar to 5-Bromo-1-chloro-3-fluoro-2-methylbenzene, reveal insights into side reactions and formation mechanisms of various halogenated benzene derivatives (Horio et al., 1996).

Vibrational Spectra Analysis

Research on the vibrational spectra of halobenzene cations, including derivatives of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene, contributes to understanding their electronic states and ionization energies, which is crucial for applications in spectroscopy and materials science (Kwon et al., 2002).

Synthesis of Pharmacologically Active Derivatives

The compound's derivatives have been synthesized for potential pharmacological applications, demonstrating its versatility as a precursor in medicinal chemistry. For example, derivatives like 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid have been synthesized for their potential use in dopamine and serotonin receptor antagonism (Hirokawa et al., 2000).

Regioselective Ortho-Lithiation

The compound is relevant in regioselective ortho-lithiation studies. These studies explore the deprotonation of fluoroarenes with additional substituents like chlorine or bromine, leading to the development of new synthetic pathways in organic chemistry (Mongin & Schlosser, 1996).

Use in Chiral Stationary Phases

3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, similar to 5-Bromo-1-chloro-3-fluoro-2-methylbenzene, have been used as chiral stationary phases for high-performance liquid chromatographic enantioseparation. This highlights the compound's potential application in chiral analysis and separation techniques (Chankvetadze et al., 1997).

Vaporization Enthalpies Study

The compound's derivatives have been studied for their vaporization enthalpies, providing essential data for understanding thermodynamic properties and phase behavior in material science (Verevkin et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromo-3-chloro-5-fluorobenzene, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment, and to use it only in a well-ventilated area .

properties

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBERASGCRWMSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-chloro-3-fluoro-2-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

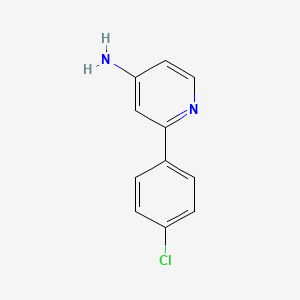

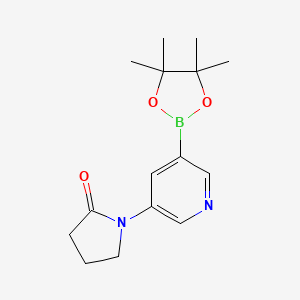

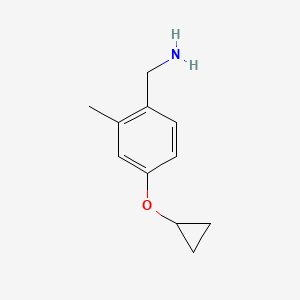

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)

![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct](/img/structure/B1403622.png)